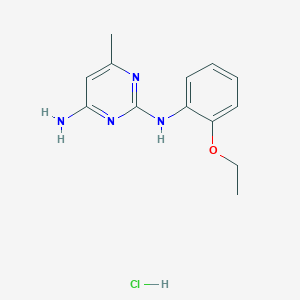

N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(2-Ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine derivative characterized by a 6-methylpyrimidine core substituted with a 2-ethoxyphenyl group at the N2 position and an amine group at the N4 position, forming a diamine structure. The hydrochloride salt enhances its solubility and stability for pharmacological applications. For instance, compounds like N4-(2-chlorophenyl)-N2-(4-carboxyphenyl)pyrimidine-2,4-diamine hydrochloride (6c) and N4-(2-methoxyphenyl)-N2-(4-carboxyphenyl)pyrimidine-2,4-diamine hydrochloride (6e) share similar pyrimidine-diamine backbones with varying substituents, highlighting the importance of aromatic and alkoxy groups in modulating biological activity .

Properties

IUPAC Name |

2-N-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.ClH/c1-3-18-11-7-5-4-6-10(11)16-13-15-9(2)8-12(14)17-13;/h4-8H,3H2,1-2H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKURWCLUCRWRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 2-ethoxyaniline with 6-methylpyrimidine-2,4-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown promise.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-ethoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to methoxyethyl (Ba3, Ba6) or carboxyphenyl (6c, 6e) substituents.

- Salt Formation: The hydrochloride salt of the target compound likely improves aqueous solubility relative to non-salt analogs like Ba3 or Ba4, which are described as solids or foams .

Anticancer Activity

- ANO1 Ion Channel Blockers: Analogs such as Ba3 and Ba4 exhibit anticancer activity via blockade of ANO1 (anoctamin 1), a calcium-activated chloride channel overexpressed in tumors. Their efficacy correlates with substituent bulkiness and electron-donating groups (e.g., methoxyethyl) .

- Aurora Kinase Inhibitors: Compounds 6c, 6d, and 6e demonstrate nanomolar potency against aurora kinases, critical regulators of mitosis. The 2-chlorophenyl substituent in 6c enhances kinase selectivity, while methoxy groups (6e) improve metabolic stability .

Prion Disease Targets

- PrPC Interaction: SGI-1027, a DNMT inhibitor, shares a pyrimidine-diamine scaffold and interacts with prion protein (PrPC). Substituents like quinolinylamino () or ethoxyphenyl may modulate binding to neurodegenerative targets .

Computational Predictions

- Docking Studies: AutoDock Vina simulations () suggest that ethoxyphenyl-substituted pyrimidines may exhibit favorable binding to ANO1 or aurora kinases due to hydrophobic interactions with active-site residues. Comparative docking of the target compound against 6c or Ba3 could validate this hypothesis .

Biological Activity

N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a pyrimidine core with an ethoxyphenyl substituent and a methyl group at the 6-position. This unique structure is believed to influence its reactivity and biological activity.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Chemical Formula | C12H16ClN5O |

| Molecular Weight | 271.74 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the compound's efficacy against Escherichia coli and Staphylococcus aureus, it was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. The mechanism involves interference with bacterial metabolic processes, potentially targeting enzymes critical for cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cell lines, including those derived from breast and lung cancers.

Case Study: Cytotoxicity Assay

A cytotoxicity assay performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that this compound reduced cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce oxidative stress within the cells.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological responses.

Mechanistic Insights

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, which is crucial for both bacterial growth and cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis pathways, enhancing programmed cell death in malignant cells.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Growth inhibition | 50 |

| Anticancer | MCF-7, A549 | Induced apoptosis | 25 |

Q & A

Q. What are the standard synthetic routes for N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nitration, alkylation, and amination. Starting materials such as pyrimidine derivatives undergo sequential modifications:

- Nitration : Nitric acid introduces nitro groups under controlled temperatures (0–5°C) to avoid over-nitration .

- Alkylation : Ethoxyphenyl groups are introduced via nucleophilic substitution using 2-ethoxyphenylamine in ethanol under reflux (80°C, 12 hours) .

- Amination : Methylamine or similar reagents install the methylamino group, often requiring catalytic Pd/C or microwave-assisted heating (150°C, 20 minutes) to improve yield .

Optimization Tips : Use microwave reactors to reduce reaction time and solvent choice (e.g., THF or DMF) to enhance solubility of intermediates .

Q. How is the structural identity of this compound confirmed in academic research?

Key characterization methods include:

- HPLC : Purity assessment (≥95% typical) using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxyphenyl proton signals at δ 7.2–7.6 ppm and methyl group at δ 2.3 ppm) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ calculated for C13H17N4OCl: 296.11, observed: 296.09) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to controls like ciprofloxacin .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC50 (e.g., 12.5–15.0 µM observed in related pyrimidines) .

- Anti-inflammatory Profiling : ELISA-based inhibition of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages .

Advanced Research Questions

Q. What molecular targets or mechanisms are hypothesized for its biological activity?

Pyrimidine derivatives often target enzymes or receptors involved in proliferation or inflammation:

- Kinase Inhibition : Aurora kinase or EGFR inhibition via competitive binding to ATP pockets, validated by molecular docking and kinase activity assays .

- DNA Interaction : Nitro group reduction generates reactive intermediates that intercalate DNA, confirmed via comet assays or DNA melting studies .

- Cytokine Modulation : Downregulation of NF-κB signaling pathways, assessed via Western blotting (e.g., reduced p65 phosphorylation) .

Q. How can structural modifications enhance its bioactivity or selectivity?

- Substituent Optimization : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethoxy) to improve target affinity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility and bioavailability .

- Selectivity Testing : Compare activity across isoforms (e.g., Aurora-A vs. Aurora-B kinases) using isoform-specific inhibitors in competitive assays .

Q. How should researchers address contradictions in bioactivity data across studies?

- Source Validation : Confirm compound purity (HPLC ≥98%) and test in standardized cell lines (e.g., ATCC-certified MCF-7) to minimize batch variability .

- Dosage Reconciliation : Normalize results to molar concentrations (µM) rather than weight (mg/mL) to account for molecular weight differences .

- Mechanistic Follow-Up : Use siRNA knockdowns or CRISPR-edited cells to isolate target-specific effects from off-target interactions .

Q. What advanced methodologies are used to study its pharmacokinetics and metabolism?

- ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations in rodent models, with metabolic stability assessed via liver microsome assays .

- Metabolite Identification : HRMS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) in urine or bile .

- Toxicology : Ames tests for mutagenicity and hERG channel inhibition assays to evaluate cardiac safety .

Key Notes

- Synthesis References : Prioritize microwave-assisted protocols for efficiency .

- Bioactivity Interpretation : Cross-validate mechanisms using orthogonal assays (e.g., kinase activity + docking studies) .

- Data Reproducibility : Document solvent, temperature, and cell passage number meticulously to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.